molecular formula C9H6ClFO2 B3026747 6-Chloro-8-fluorochroman-4-one CAS No. 1092350-27-0

6-Chloro-8-fluorochroman-4-one

Cat. No.: B3026747
CAS No.: 1092350-27-0
M. Wt: 200.59
InChI Key: WKZNUTWJAOYUBQ-UHFFFAOYSA-N
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Description

6-Chloro-8-fluorochroman-4-one is a chemical compound belonging to the class of chromanones. It possesses unique chemical properties and has gained significant attention in various fields, including medical, environmental, and industrial research. The compound’s molecular formula is C₉H₆ClFO₂, and it has a molecular weight of 200.6 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-8-fluorochroman-4-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of 2-(2-chloro-4-fluorophenyl)ethanol in the presence of a suitable acid catalyst . The reaction conditions often include elevated temperatures and specific solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-8-fluorochroman-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding chromanone derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as chromanol derivatives.

    Substitution: The compound can undergo substitution reactions where the chlorine or fluorine atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in the presence of suitable solvents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various chromanone and chromanol derivatives, which can have different functional groups depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6-Chloro-8-fluorochroman-4-one has a wide range of scientific research applications:

    Biology: The compound is used in biological studies to investigate its effects on different biological pathways and processes.

    Medicine: It has potential therapeutic applications due to its unique chemical properties and biological activities.

    Industry: The compound is used in the development of new materials and products with specific properties for industrial applications.

Mechanism of Action

The mechanism of action of 6-Chloro-8-fluorochroman-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

6-Chloro-8-fluorochroman-4-one can be compared with other similar compounds, such as:

    Chroman-4-one: Lacks the chlorine and fluorine substituents but shares the core chromanone structure.

    6-Fluoro-4-chromanone: Similar structure but lacks the chlorine substituent.

    8-Chloro-6-fluorochroman-4-one: Similar structure with different positioning of chlorine and fluorine atoms.

These compounds exhibit variations in their chemical properties and biological activities, highlighting the uniqueness of this compound in terms of its specific substituents and their effects on its overall behavior .

Properties

IUPAC Name

6-chloro-8-fluoro-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClFO2/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5/h3-4H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKZNUTWJAOYUBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1=O)C=C(C=C2F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201222609
Record name 6-Chloro-8-fluoro-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201222609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092350-27-0
Record name 6-Chloro-8-fluoro-2,3-dihydro-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092350-27-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-8-fluoro-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201222609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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